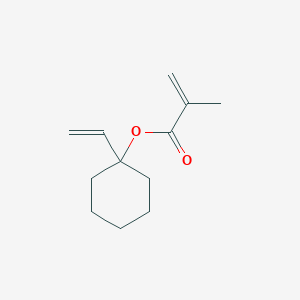

1-Vinylcyclohexyl methacrylate

Description

Significance of Vinylic and Methacrylate (B99206) Monomers in Contemporary Polymer Synthesis

Vinylic and methacrylate monomers are foundational building blocks in modern polymer synthesis, primarily utilized in free-radical polymerization to produce a vast array of materials. mdpi.com The polymerization process involves the addition of monomers to a growing polymer chain that has a reactive radical at its end. researchgate.net

Methacrylate monomers, such as the classic methyl methacrylate (MMA), are known for their high reactivity in radical polymerization. researchgate.netacs.org This reactivity allows for the efficient synthesis of high molecular weight polymers. mdpi.com The polymers derived from methacrylates, known as polymethacrylates, are a critical class of materials used in applications ranging from biomedical devices and dental composites to engineering plastics and coatings. thejcdp.com

Vinyl monomers, such as styrene (B11656) or vinyl acetate, also polymerize via radical mechanisms, though their reactivity can differ significantly from methacrylates. researchgate.netacs.org For instance, vinyl ethers exhibit low reactivity in free-radical homopolymerization due to the nucleophilic nature of their double bond. cmu.edu The incorporation of vinyl groups into a polymer structure can impart specific properties, and the reactivity differences between vinyl and other polymerizable groups, like methacrylates, can be exploited to create complex polymer architectures. mdpi.com The combination of both vinylic and methacrylic functionalities within a single monomer presents unique opportunities for controlling polymer structure and properties.

Unique Structural Features of 1-Vinylcyclohexyl Methacrylate for Tailored Macromolecular Architectures

1-Vinylcyclohexyl methacrylate is a monomer possessing a combination of functional groups that makes it particularly noteworthy for creating specialized polymers. Its structure is defined by a central quaternary carbon atom bonded to a vinyl group, a methacrylate group, and a cyclohexyl ring. This arrangement confers at least two key features that are advantageous for designing tailored macromolecular architectures.

First, the presence of two distinct polymerizable groups—the vinyl group and the methacrylate group—offers the potential for differential reactivity. In radical polymerization, methacrylate groups are generally more reactive than vinyl ether or simple vinyl groups. acs.org This reactivity difference could theoretically allow for selective polymerization of the methacrylate group while leaving the vinyl group intact, resulting in a linear polymer with pendant reactive vinyl groups. These pendant groups can then be used for subsequent cross-linking reactions or further functionalization, enabling the creation of complex, three-dimensional network structures.

Second, the bulky, rigid cycloaliphatic (cyclohexyl) ring is a significant structural feature. Incorporating cycloaliphatic structures into polymer backbones is a known strategy to enhance the material's properties. mdpi.com Specifically, these rigid rings increase the glass transition temperature (Tg) of the polymer, making it more thermally stable and rigid at higher temperatures compared to polymers with flexible, linear aliphatic chains. tandfonline.comgoogle.com Polymers made from cycloaliphatic methacrylates, such as poly(cyclohexyl methacrylate), exhibit higher thermal stability and improved mechanical properties. tandfonline.comtandfonline.com The cyclohexyl group also imparts increased hydrophobicity and chemical resistance. jamorin.com

The combination of these features in 1-Vinylcyclohexyl methacrylate suggests its utility in producing polymers with high thermal stability, rigidity, and the potential for creating controlled, cross-linked networks for advanced applications in coatings, adhesives, and specialty plastics.

Table 1: Physicochemical Properties of 1-Vinylcyclohexyl Methacrylate

| Property | Value |

|---|---|

| CAS Number | 1353154-85-4 |

| Molecular Formula | C12H18O2 |

| Molecular Weight | 194.27 g/mol |

Table 2: Comparative Properties of Related Monomers and Their Homopolymers

| Monomer | Monomer Molecular Weight (g/mol) | Homopolymer Glass Transition Temperature (Tg) | Key Feature |

|---|---|---|---|

| Methyl Methacrylate (MMA) | 100.12 | ~105 °C | Standard linear aliphatic methacrylate |

| Cyclohexyl Methacrylate (CHMA) | 168.23 | ~80-105 °C tandfonline.comjamorin.com | Monofunctional cycloaliphatic methacrylate |

| 1-Vinylcyclohexyl Methacrylate | 194.27 | Not available | Difunctional (vinyl and methacrylate) cycloaliphatic |

Note: Tg values can vary based on polymer molecular weight and measurement method.

Historical Context of Related Cycloaliphatic Methacrylates in Polymer Research

The development of monomers like 1-Vinylcyclohexyl methacrylate is built upon a long history of research into cycloaliphatic monomers for high-performance polymers. In the mid-20th century, researchers began to explore the incorporation of cyclic structures into polymer chains to improve properties like thermal stability and mechanical strength over their purely aliphatic counterparts.

Cycloaliphatic epoxy resins, such as 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC), were developed and found use in applications requiring high chemical and heat resistance. wikipedia.org These compounds demonstrated the value of the cycloaliphatic moiety in creating robust thermoset materials. wikipedia.orgmdpi.com

In the realm of acrylic and methacrylic polymers, monomers like cyclohexyl methacrylate (CHMA) became commercially important. chemicalbook.com They are used as comonomers in the production of coatings, adhesives, and plastics to enhance hardness, adhesion, weatherability, and water resistance. jamorin.comchemicalbook.com Research on CHMA and other cyclic methacrylates showed that the bulky cyclic group could significantly raise the glass transition temperature and improve the thermal stability of the resulting polymer. tandfonline.com For example, studies have incorporated cycloaliphatic groups into acrylic-based polymers for photolithography applications to improve etch resistance and thermal stability. mdpi.com

More complex cycloaliphatic structures, such as those derived from tricyclodecane, have also been investigated to create polymers with even higher glass transition temperatures and rigidity. thejcdp.comgoogle.com This progression from simple cyclic monomers to more complex and multifunctional ones like 1-Vinylcyclohexyl methacrylate reflects an ongoing effort in polymer science to design monomers that provide greater control over the final properties of the material, enabling the development of advanced polymers for demanding applications.

Structure

3D Structure

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

(1-ethenylcyclohexyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H18O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h4H,1-2,5-9H2,3H3 |

InChI Key |

BOJKPTHXXLQGOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC1(CCCCC1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Vinylcyclohexyl Methacrylate

Chemical Synthesis of 1-Vinylcyclohexyl Methacrylate (B99206) Monomer

Esterification Reactions for 1-Vinylcyclohexyl Methacrylate Preparation

Esterification is a common method for synthesizing methacrylate monomers. This process would typically involve the acid-catalyzed reaction of an alcohol with a carboxylic acid. For the preparation of 1-Vinylcyclohexyl methacrylate, the theoretical reactants would be 1-vinylcyclohexanol (B155736) and methacrylic acid. The reaction is generally facilitated by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often involves the removal of water to drive the reaction equilibrium towards the product. The general reaction scheme is as follows:

1-vinylcyclohexanol + methacrylic acid ⇌ 1-Vinylcyclohexyl methacrylate + water

However, specific experimental data, such as reaction temperatures, catalysts, and yields for this particular reaction, are not available in the reviewed literature.

Transesterification Pathways to 1-Vinylcyclohexyl Methacrylate

Transesterification offers an alternative route to methacrylate synthesis. This pathway involves the reaction of an existing ester with an alcohol in the presence of a catalyst. To synthesize 1-Vinylcyclohexyl methacrylate, a common reactant would be methyl methacrylate reacting with 1-vinylcyclohexanol. This reaction displaces the methanol (B129727) from methyl methacrylate with 1-vinylcyclohexanol. Catalysts for this process can be acidic or basic, with common examples including alkali metal compounds like lithium hydroxide (B78521) or organometallic catalysts. The by-product, methanol, is typically removed to shift the equilibrium towards the desired product.

methyl methacrylate + 1-vinylcyclohexanol ⇌ 1-Vinylcyclohexyl methacrylate + methanol

Detailed protocols or research findings specifically describing this transesterification for 1-Vinylcyclohexyl methacrylate are not documented in the available sources.

Optimization of Reaction Parameters for 1-Vinylcyclohexyl Methacrylate Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters that are typically adjusted include:

Molar Ratio of Reactants: Varying the ratio of the alcohol (1-vinylcyclohexanol) to the methacrylic acid or methyl methacrylate can influence the reaction equilibrium and conversion rate.

Catalyst Concentration: The amount and type of catalyst can significantly affect the reaction speed and the prevalence of side reactions.

Temperature: Reaction temperature controls the rate of reaction but must be carefully managed to prevent unwanted polymerization of the methacrylate monomer.

Reaction Time: Sufficient time is required to reach equilibrium or maximum conversion.

Inhibitors: Polymerization inhibitors are essential to prevent the monomer from polymerizing during synthesis.

Without experimental data specific to 1-Vinylcyclohexyl methacrylate, a data table illustrating the optimization of these parameters cannot be constructed.

Purification Techniques for 1-Vinylcyclohexyl Methacrylate Monomer

After synthesis, the crude monomer must be purified to remove unreacted starting materials, catalysts, by-products, and inhibitors. Standard purification techniques for methacrylate monomers generally include:

Washing: The crude product is often washed with an alkaline solution to remove acidic catalysts and unreacted methacrylic acid, followed by washing with water to remove any residual salts.

Drying: The organic layer is dried using a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.

Distillation: The final and most critical step is typically vacuum distillation. This process separates the desired monomer from less volatile impurities and by-products. The use of a vacuum is necessary to lower the boiling point and prevent thermal polymerization of the monomer during distillation.

Specific conditions such as washing solution concentrations, drying agents, and distillation temperatures and pressures for 1-Vinylcyclohexyl methacrylate have not been reported.

Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the homopolymerization kinetics and mechanisms of 1-Vinylcyclohexyl methacrylate. Information regarding its free radical homopolymerization, including mechanistic investigations of initiator systems, kinetic rate law determination, and the role of temperature and solvent, is not present in the accessible literature.

Furthermore, there are no published studies on the controlled/living radical polymerization (CLRP) of 1-Vinylcyclohexyl methacrylate, including Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

Due to the absence of specific experimental data and research findings for 1-Vinylcyclohexyl methacrylate, it is not possible to generate the detailed and scientifically accurate article as requested under the specified outline. Any attempt to do so would require extrapolation from other dissimilar compounds, which would not adhere to the strict focus on the target chemical.

Homopolymerization Kinetics and Mechanisms of 1 Vinylcyclohexyl Methacrylate

Controlled/Living Radical Polymerization (CLRP) of 1-Vinylcyclohexyl Methacrylate (B99206)

Nitroxide-Mediated Polymerization (NMP) of 1-Vinylcyclohexyl Methacrylate

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices. icp.ac.ru The mechanism relies on the reversible termination of growing polymer chains by a stable nitroxide radical, creating a dormant species. icp.ac.ru This dormant species can reversibly cleave at elevated temperatures to regenerate the active propagating radical and the nitroxide. icp.ac.ru

The application of NMP to methacrylate monomers has historically been challenging due to side reactions, such as disproportionation termination, especially at the high temperatures often required for the homolysis of the alkoxyamine dormant species. scirp.orgsemanticscholar.org However, advancements have led to the development of new nitroxides and alkoxyamines that can mediate the polymerization of methacrylates, like methyl methacrylate (MMA), with a reasonable degree of control. researchgate.net These systems often involve sophisticated nitroxides or the use of controlling comonomers to maintain a low concentration of propagating radicals. researchgate.net

A thorough search of scientific databases reveals a lack of specific studies focused on the nitroxide-mediated homopolymerization of 1-vinylcyclohexyl methacrylate. Consequently, no experimental data on its kinetics, such as reaction rates, activation energies, or the equilibrium constant for the dormant species, are available.

Other Controlled Radical Polymerization Techniques for Poly(1-Vinylcyclohexyl Methacrylate) Synthesis (e.g., Lewis pair catalyzed)

Lewis Pair Polymerization (LPP) has emerged as an effective method for the polymerization of polar vinyl monomers, including various methacrylates. rsc.org This technique typically involves the cooperative action of a Lewis acid and a Lewis base, which activate the monomer and initiate polymerization. LPP can proceed through different mechanisms, and in some cases, it has been shown to involve a radical propagating mechanism when combined with reversible addition-fragmentation chain transfer (RAFT) agents. dntb.gov.ua

Studies have demonstrated the successful LPP of several alkyl methacrylates, such as methyl methacrylate (MMA), ethyl methacrylate (EMA), and butyl methacrylate (BMA), using catalyst systems like amidinato disilyne/B(C6F5)3. ntu.edu.sg These polymerizations can exhibit controlled characteristics, yielding polymers with predictable molecular weights. rsc.org

Despite the successful application of LPP to a range of methacrylates, there is no specific research available detailing the Lewis pair catalyzed homopolymerization of 1-vinylcyclohexyl methacrylate. Therefore, kinetic data, mechanistic details, and information on the properties of the resulting polymer are not available.

Ionic Polymerization Approaches for 1-Vinylcyclohexyl Methacrylate

Ionic polymerization, which can be either anionic or cationic, is a powerful method for producing polymers with well-defined structures.

Anionic Polymerization: Anionic polymerization of methacrylate esters is a well-established technique for synthesizing polymers with controlled molecular weights and narrow distributions. cmu.edu The process is, however, sensitive to side reactions, such as the initiator attacking the monomer's carbonyl group. cmu.eduuni-bayreuth.de To achieve a controlled "living" polymerization, initiators with attenuated nucleophilicity, such as 1,1-diphenylhexyllithium, are often used, typically in polar solvents at low temperatures. uni-bayreuth.de The active propagating species is an enolate, and the polymerization proceeds via the addition of monomer to this active center. cmu.edu

While anionic polymerization has been successfully applied to monomers like methyl methacrylate and n-hexyl methacrylate, rsc.orgresearchgate.net specific studies on the anionic polymerization of 1-vinylcyclohexyl methacrylate have not been reported. The presence of two distinct polymerizable groups (vinyl and methacrylate) could potentially complicate the polymerization, leading to cross-linking or other side reactions, though this remains uninvestigated.

Cationic Polymerization: Cationic polymerization is highly effective for monomers with electron-donating substituents, such as vinyl ethers. cmu.edu Methacrylates are generally less reactive in cationic polymerization compared to vinyl ethers. However, copolymerization of methacrylate and vinyl ether monomers can be achieved through techniques like free radical promoted cationic polymerization, where a growing radical chain is oxidized to a cation to initiate cationic polymerization. cmu.edu

Direct cationic homopolymerization of methacrylates is less common and controlled methods are not as well-developed as their anionic or controlled-radical counterparts. A search of the literature indicates no studies have been published on the cationic homopolymerization of 1-vinylcyclohexyl methacrylate.

Copolymerization Characteristics and Reactivity Ratios of 1 Vinylcyclohexyl Methacrylate

Determination of Monomer Reactivity Ratios for 1-Vinylcyclohexyl Methacrylate (B99206) Comonomer Pairs

The determination of monomer reactivity ratios is a fundamental aspect of polymer chemistry, providing insight into the composition and microstructure of copolymers. Several methods have been established for this purpose.

Conventional Linearization Methods (e.g., Fineman-Ross, Kelen-Tudos)

Conventional methods such as the Fineman-Ross and Kelen-Tudos linearization techniques are widely used to estimate reactivity ratios from experimental copolymerization data. These methods involve transforming the copolymer composition equation into a linear form, allowing for graphical or linear regression analysis to determine the reactivity ratios. However, a search of the scientific literature did not yield any studies that have applied these methods to the copolymerization of 1-Vinylcyclohexyl methacrylate.

Non-Linear Least Squares Analysis for Reactivity Ratio Estimation

To overcome some of the inherent limitations and potential inaccuracies of linearization methods, non-linear least squares (NLLS) analysis is often employed. This computational approach directly fits the copolymer composition equation to the experimental data, providing statistically more robust estimates of the reactivity ratios. Despite the prevalence of this method in contemporary polymer science, no published research could be found that utilizes NLLS to determine the reactivity ratios for comonomer pairs involving 1-Vinylcyclohexyl methacrylate.

Application of Pulsed Laser Polymerization (PLP) for Copolymerization Kinetics

Pulsed laser polymerization (PLP) is a powerful technique for obtaining detailed kinetic information about polymerization reactions, including the propagation rate constants which are essential for a complete understanding of copolymerization kinetics. This method allows for the precise determination of kinetic parameters that can be used in conjunction with copolymerization models. There is, however, no evidence in the available literature of PLP being used to study the copolymerization kinetics of 1-Vinylcyclohexyl methacrylate.

Free Radical Copolymerization of 1-Vinylcyclohexyl Methacrylate with Various Monomers

The free radical copolymerization of a monomer with a variety of comonomers is a standard practice to create a diverse range of polymeric materials. The choice of comonomer significantly influences the properties of the resulting copolymer.

Copolymerization with Acrylates and Other Methacrylates

Copolymerization of a methacrylate monomer with acrylates and other methacrylates is a common strategy to modify the properties of the final polymer, such as its glass transition temperature, flexibility, and surface properties. Extensive research has been conducted on the copolymerization of various methacrylate monomers. However, specific data, including reactivity ratios and detailed research findings on the copolymerization of 1-Vinylcyclohexyl methacrylate with any acrylate (B77674) or other methacrylate comonomers, is absent from the scientific literature.

Copolymerization with Styrenic Derivatives

Styrenic derivatives are another important class of comonomers that are frequently used to enhance properties such as toughness, optical clarity, and refractive index. The copolymerization of methacrylates with styrene (B11656) and its derivatives has been a subject of numerous studies. Nevertheless, a thorough search for research detailing the free radical copolymerization of 1-Vinylcyclohexyl methacrylate with styrenic derivatives has not yielded any specific results or data tables of reactivity ratios.

Copolymerization with Other Vinylic Monomers

The copolymerization of 1-vinylcyclohexyl methacrylate with other vinylic monomers, such as styrene or methyl methacrylate (MMA), would involve the reaction of these monomers to form a polymer chain incorporating both monomer units. The composition and sequence of the resulting copolymer are determined by the reactivity ratios of the comonomers. Reactivity ratios, denoted as r₁ and r₂, are quantitative measures that predict the composition of a copolymer from the composition of the monomer feed. harth-research-group.orgekb.eg

For a given pair of monomers, M₁ (e.g., 1-vinylcyclohexyl methacrylate) and M₂ (e.g., styrene), the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a growing polymer chain ending in M₁ adding another M₁ monomer (homopropagation) to the rate constant of it adding an M₂ monomer (crosspropagation).

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a growing chain ending in M₂ adding another M₂ monomer to the rate constant of it adding an M₁ monomer.

r₁r₂ ≈ 1 : Ideal copolymerization, where the monomer units are randomly distributed along the polymer chain. cmu.edu

r₁r₂ < 1 : Tendency towards alternation, where the monomers prefer to add to a chain ending in the other monomer type.

r₁r₂ > 1 : Tendency towards block copolymerization, where long sequences of each monomer are formed. cmu.edu

Due to the bulky nature of the 1-vinylcyclohexyl group, steric hindrance could play a significant role in its copolymerization behavior, potentially influencing the reactivity ratios. However, without experimental data, specific values for the reactivity ratios of 1-vinylcyclohexyl methacrylate with common vinylic monomers remain undetermined.

Controlled Copolymerization Strategies for 1-Vinylcyclohexyl Methacrylate for Sequence Control

Controlled/"living" radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and monomer sequence. These methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could theoretically be applied to 1-vinylcyclohexyl methacrylate to create well-defined copolymer structures.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. mdpi.com The synthesis of block copolymers containing 1-vinylcyclohexyl methacrylate units could be achieved by sequential monomer addition using a CRP technique. acs.orgrsc.org For example, one could first polymerize a block of a comonomer like methyl methacrylate and then introduce 1-vinylcyclohexyl methacrylate to grow the second block from the end of the first.

The success of this synthesis would depend on the ability of the first block's active chain end to efficiently initiate the polymerization of the second monomer. mdpi.com The bulky nature of 1-vinylcyclohexyl methacrylate might affect the kinetics of this chain extension. While the synthesis of block copolymers with various methacrylate monomers, including those with bulky side groups, is well-established, specific protocols and findings for 1-vinylcyclohexyl methacrylate are not documented in the available literature. researchgate.netcmu.edu

Statistical copolymers have a random distribution of monomer units, while gradient copolymers exhibit a gradual change in composition along the polymer chain. acs.org Both types of copolymers could be synthesized using 1-vinylcyclohexyl methacrylate.

Statistical Copolymers : These are typically formed when the reactivity ratios of the comonomers are such that a random incorporation occurs (often when r₁r₂ is close to 1). cmu.edu A batch copolymerization of 1-vinylcyclohexyl methacrylate with a suitable comonomer could yield a statistical copolymer.

Gradient Copolymers : These are often synthesized in a semi-batch reactor where the feed composition of the monomers is changed over time. acs.org This forces a gradual change in the copolymer composition.

The specific conditions required to synthesize statistical or gradient copolymers of 1-vinylcyclohexyl methacrylate would depend on its unknown reactivity ratios with the chosen comonomers.

Influence of Reaction Medium and Monomer Feed on 1-Vinylcyclohexyl Methacrylate Copolymer Composition

The composition of a copolymer is highly dependent on the monomer feed ratio and can also be influenced by the reaction medium (solvent).

Monomer Feed : The Mayo-Lewis equation describes the relationship between the instantaneous monomer feed composition and the instantaneous copolymer composition, using the monomer reactivity ratios. For most copolymer systems, one monomer is consumed faster than the other, leading to a drift in the monomer feed composition and, consequently, the copolymer composition as the reaction progresses.

Reaction Medium : While it was once believed that reactivity ratios were insensitive to the solvent, there is now considerable evidence that the reaction medium can have a pronounced effect, particularly when polar monomers are involved. researchgate.netcmu.edu Solvents can influence the local concentration of monomers around the growing polymer chain or interact with the radical chain end, thereby altering the apparent reactivity ratios. acs.orgtsijournals.com Given the methacrylate group's polarity, it is plausible that the copolymerization of 1-vinylcyclohexyl methacrylate could be influenced by the choice of solvent. However, specific studies on this effect for this particular monomer have not been found.

Microstructural Characterization of Copolymers Incorporating 1-Vinylcyclohexyl Methacrylate (e.g., sequence distribution)

The microstructure of a copolymer, including the distribution of monomer sequences, is crucial as it dictates the material's properties. The sequence distribution can be predicted statistically if the monomer reactivity ratios are known.

While these are standard techniques for copolymer characterization, no specific spectroscopic data or microstructural analysis for copolymers of 1-vinylcyclohexyl methacrylate is available in the searched literature.

Macromolecular Architecture and Topological Control of Poly 1 Vinylcyclohexyl Methacrylate

Synthesis of Linear Homopolymers and Copolymers of 1-Vinylcyclohexyl Methacrylate (B99206)

There is a lack of published research detailing the synthesis of linear homopolymers and copolymers specifically from 1-vinylcyclohexyl methacrylate. General polymerization techniques for methacrylates are well-established, including free-radical polymerization, anionic polymerization, and controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods theoretically could be applied to 1-vinylcyclohexyl methacrylate to produce linear polymers. However, without experimental studies, crucial data such as optimized reaction conditions, kinetic parameters, and the molecular weight characteristics (e.g., number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI)) of the resulting poly(1-vinylcyclohexyl methacrylate) are unknown.

Similarly, for copolymers, there are no documented studies on the copolymerization of 1-vinylcyclohexyl methacrylate with other monomers. Consequently, reactivity ratios, which are essential for predicting copolymer composition and microstructure, have not been determined.

End-Group Functionalization and Chain-End Fidelity in 1-Vinylcyclohexyl Methacrylate Polymerizations

There is no available research on the end-group functionalization of poly(1-vinylcyclohexyl methacrylate). The ability to introduce specific chemical groups at the ends of polymer chains is a key aspect of advanced polymer synthesis, enabling the creation of block copolymers or materials for surface modification. The fidelity of these end-groups, which is the degree to which the desired functionality is present at the chain ends, is a critical measure of the control over the polymerization process. For 1-vinylcyclohexyl methacrylate, no such investigations have been published.

Reactivity and Post Polymerization Modifications of 1 Vinylcyclohexyl Methacrylate and Its Polymers

Chemical Transformations of the Pendant Vinyl Group in 1-Vinylcyclohexyl Methacrylate (B99206) Polymers

The pendant vinyl group on the cyclohexyl ring of poly(1-vinylcyclohexyl methacrylate) is a versatile functional handle for a variety of post-polymerization modification reactions. These modifications can be used to introduce new functional groups, alter the polymer's physical properties, or create cross-linked networks. acs.org The reactivity of these pendant vinyl groups can sometimes be lower than that of the monomeric vinyl groups. researchgate.netacs.org

Key chemical transformations include:

Thiol-Ene "Click" Reactions: The vinyl group can readily undergo radical-mediated or base/nucleophile-initiated addition of thiols. rsc.org This highly efficient and often quantitative "click" reaction is tolerant of a wide variety of functional groups, making it a powerful tool for attaching diverse molecules, such as biomolecules or other polymers, to the polymer backbone. researchgate.netillinois.eduwiley-vch.de The reaction proceeds via an anti-Markovnikov addition mechanism. wiley-vch.de

Cross-linking: The pendant vinyl groups can be utilized for cross-linking the polymer chains, transforming a soluble linear polymer into an insoluble network. acs.org This can be achieved through UV irradiation or thermal treatment, often in the presence of a photoinitiator, leading to materials with enhanced mechanical strength and thermal stability. rsc.org

Epoxidation: The double bond of the vinyl group can be converted into an epoxide ring using oxidizing agents like peroxy acids. This introduces a reactive oxirane ring that can be subsequently opened by a variety of nucleophiles, including amines, thiols, and acids, allowing for a wide range of further functionalization. bibliotekanauki.plresearchgate.net

Hydroboration-Oxidation: This two-step reaction sequence can convert the pendant vinyl group into a primary alcohol. The hydroboration step involves the addition of a borane reagent across the double bond, followed by an oxidation step, typically with hydrogen peroxide and a base. researchgate.netacs.org This modification introduces hydroxyl functionality, which can increase hydrophilicity and provide sites for further reactions like esterification.

Intramolecular Cyclization: During radical-mediated reactions, such as thiol-ene additions or cross-linking, an intramolecular side reaction can occur where a radical on one side chain attacks a neighboring pendant vinyl group, leading to the formation of cyclic structures within the polymer. researchgate.netwiley-vch.de The extent of this reaction can be influenced by factors like polymer concentration and temperature. wiley-vch.de

| Reaction Type | Reagents | Functional Group Introduced | Key Features |

|---|---|---|---|

| Thiol-Ene Reaction | R-SH, Initiator (UV or Thermal) | Thioether (-S-R) | High efficiency, "Click" chemistry, versatile functionalization. rsc.orgresearchgate.net |

| Cross-linking | UV radiation or Heat, Initiator | C-C cross-links | Forms insoluble polymer networks, enhances mechanical properties. acs.orgrsc.org |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide (Oxirane) | Creates a reactive handle for further nucleophilic attack. bibliotekanauki.pl |

| Hydroboration-Oxidation | 1. BH3-THF or 9-BBN 2. H2O2, NaOH | Primary Alcohol (-CH2CH2OH) | Introduces hydroxyl functionality, increases polarity. acs.org |

Stereochemical Aspects of Reactions Involving the Cyclohexyl Moiety

Conformational Isomers: The cyclohexyl ring predominantly exists in a stable chair conformation to minimize steric and torsional strain. In poly(1-vinylcyclohexyl methacrylate), the bulky polymer backbone attached to the ring will preferentially occupy an equatorial position to reduce steric hindrance, specifically 1,3-diaxial interactions. pressbooks.pub This preferred conformation dictates the spatial orientation and accessibility of the vinyl group.

Steric Hindrance: The approach of reagents to the vinyl double bond can be sterically hindered by the polymer backbone and the cyclohexyl ring itself. The reactivity of the vinyl group may be lower than that of a small molecule analogue due to this steric shielding. The specific conformation of the ring and the tacticity of the polymer chain (isotactic, syndiotactic, or atactic) will determine the local steric environment. nih.govbham.ac.uk

Diastereoselectivity: Reactions that create a new chiral center on the cyclohexyl ring or on the vinyl group substituent can proceed with diastereoselectivity. The existing stereocenters in the polymer backbone and the fixed conformation of the cyclohexyl ring can create a chiral environment that favors the approach of a reagent from one face of the double bond over the other, leading to a preferred diastereomeric product.

Influence on Polymer Properties: The stereoregularity of the polymer backbone plays a crucial role in determining the bulk properties of the material, such as crystallinity, glass transition temperature, and mechanical strength. nih.govdntb.gov.ua Similarly, the stereochemical arrangement of the bulky cyclohexyl groups along the chain will impact chain packing and inter-chain interactions, thereby influencing the macroscopic properties of the material derived from 1-vinylcyclohexyl methacrylate. bham.ac.uk

Degradation Pathways of Poly(1-Vinylcyclohexyl Methacrylate)

The thermal stability and degradation mechanism of poly(1-vinylcyclohexyl methacrylate) are critical for its processing and application. Like other polymethacrylates, its degradation is primarily governed by the stability of the polymer backbone.

Depolymerization: The principal thermal degradation pathway for polymethacrylates at elevated temperatures (typically above 220-300°C) is depolymerization, also known as "unzipping". polychemistry.comslideshare.netirantypist.com This process is essentially the reverse of polymerization and results in a high yield of the corresponding monomer, in this case, 1-vinylcyclohexyl methacrylate. polychemistry.comresearchgate.net The degradation is a radical chain reaction that involves initiation, depropagation, and termination steps. slideshare.net

Initiation: The degradation process can be initiated by random scission of the main polymer chain or at weak links, such as head-to-head linkages or unsaturated chain ends introduced during polymerization. researchgate.netmarquette.edu Once a macroradical is formed, depropagation begins.

Side-Chain Reactions: While depolymerization of the main chain is the dominant degradation route, reactions involving the cyclohexyl side group could potentially occur at very high temperatures. However, for polymethacrylates, degradation is typically characterized by main-chain scission rather than side-group elimination. metu.edu.trresearchgate.net The presence of the vinyl group on the ring is unlikely to alter this primary pathway, although it could participate in secondary cross-linking or cyclization reactions at degradation temperatures before the main chain scission occurs.

Degradation Products: The major product of thermal pyrolysis is the 1-vinylcyclohexyl methacrylate monomer. polychemistry.com At higher temperatures or under oxidative conditions, further fragmentation can occur, leading to the formation of smaller volatile by-products such as carbon dioxide, carbon monoxide, and various hydrocarbons from the decomposition of the ester group and the cyclohexyl ring. polychemistry.comirantypist.comresearchgate.net

| Product | Formation Pathway | Temperature Range |

|---|---|---|

| 1-Vinylcyclohexyl methacrylate (Monomer) | Depolymerization (unzipping) of the main chain | High (>90% yield at ~300-450°C) polychemistry.comresearchgate.net |

| Oligomers | Random chain scission and incomplete depropagation | Variable |

| Carbon Dioxide (CO2), Carbon Monoxide (CO) | Fragmentation of the methacrylate ester group | Higher temperatures (>400°C) irantypist.com |

| Hydrocarbons (e.g., methane, ethane) | Fragmentation of the cyclohexyl ring and polymer backbone | Higher temperatures (>400°C) polychemistry.com |

Theoretical and Computational Investigations of 1 Vinylcyclohexyl Methacrylate Systems

Quantum Chemical Studies on Monomer Reactivity and Propagation

No quantum chemical studies detailing the monomer reactivity or propagation kinetics of 1-vinylcyclohexyl methacrylate (B99206) have been identified. Such studies would typically involve the use of methods like Density Functional Theory (DFT) to calculate transition states and activation energies for the addition of a radical to the monomer, providing insight into its intrinsic reactivity and behavior during homopolymerization.

Molecular Dynamics Simulations of Polymerization Processes and Polymer Conformation

There are no available molecular dynamics (MD) simulation studies focused on the polymerization processes or the resulting polymer conformation of poly(1-vinylcyclohexyl methacrylate). MD simulations are instrumental in understanding the physical evolution of the polymer chain in different environments, predicting properties such as the radius of gyration, chain flexibility, and interactions with solvents or other polymer chains, all of which are currently uncharacterized for this specific polymer through computational means.

Computational Modeling of Copolymerization Reactivity and Microstructure

No computational models have been published regarding the copolymerization of 1-vinylcyclohexyl methacrylate with other monomers. This type of research would typically involve calculating reactivity ratios using quantum mechanical methods to predict how 1-vinylcyclohexyl methacrylate incorporates into a polymer chain with a comonomer. mdpi.com These ratios are essential for predicting the resulting copolymer microstructure (e.g., random, alternating, or blocky) and, consequently, its macroscopic properties.

Advanced Analytical Techniques in 1 Vinylcyclohexyl Methacrylate Polymer Research

Spectroscopic Characterization (e.g., NMR, FTIR, UV-Vis) of Monomer and Polymers

Spectroscopic methods are fundamental in the analysis of VCHM and its polymers, providing detailed information about their chemical structure and purity.

Vinyl Protons (CH=CH₂): Typically resonate in the range of 5.0-6.5 ppm.

Methacrylate (B99206) Protons (=CH₂): Usually appear as two distinct signals around 5.5 and 6.1 ppm. nih.gov

Methacrylate Methyl Protons (-CH₃): A characteristic singlet is expected around 1.9 ppm. nih.gov

Cyclohexyl Protons (-C₆H₁₁): A complex multiplet is expected in the aliphatic region, typically between 1.2 and 2.0 ppm. chemicalbook.com

Upon polymerization, the signals corresponding to the vinyl and methacrylate double bond protons (around 5.0-6.5 ppm) will disappear, while new broad signals will appear in the 1.0-2.5 ppm region, corresponding to the polymer backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups in the monomer and to monitor their conversion during polymerization. The FTIR spectrum of the VCHM monomer would exhibit characteristic absorption bands for the C=C double bonds of the vinyl and methacrylate groups, as well as the C=O ester group. nih.govnih.gov

Key vibrational bands for the monomer include:

C=O Stretch (Ester): A strong absorption band around 1715-1735 cm⁻¹. spectroscopyonline.com

C=C Stretch (Vinyl and Methacrylate): Peaks in the region of 1630-1640 cm⁻¹. nih.gov

C-O Stretch (Ester): Strong bands in the 1100-1300 cm⁻¹ region. spectroscopyonline.com

=C-H Bending (Vinyl): Bands around 910 and 990 cm⁻¹.

During polymerization, the intensity of the C=C stretching and =C-H bending bands will decrease, providing a method to monitor the conversion of the monomer to the polymer. nih.gov The spectrum of poly(1-Vinylcyclohexyl methacrylate) will be dominated by the strong C=O and C-O stretching bands of the ester group and the C-H stretching and bending vibrations of the aliphatic backbone and cyclohexyl ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy can provide information about the electronic transitions within the VCHM monomer. Methacrylate monomers typically exhibit UV absorption due to the π → π* transition of the carbon-carbon double bond and the n → π* transition of the carbonyl group in the ester function. researchgate.net While not as structurally informative as NMR or FTIR for this specific compound, UV-Vis spectroscopy can be useful in quantitative analysis and in studying the kinetics of photopolymerization, where changes in the UV absorbance can be correlated with monomer consumption. spectroscopyonline.com

| Technique | Monomer (Expected Features) | Polymer (Expected Features) |

|---|---|---|

| ¹H NMR | Vinyl protons (5.0-6.5 ppm), Methacrylate protons (5.5-6.1 ppm), Methacrylate methyl (1.9 ppm), Cyclohexyl protons (1.2-2.0 ppm) | Disappearance of vinyl and methacrylate =CH₂ signals, Broad signals for polymer backbone (1.0-2.5 ppm) |

| FTIR | C=O stretch (~1725 cm⁻¹), C=C stretch (~1635 cm⁻¹), C-O stretch (1100-1300 cm⁻¹), =C-H bend (~910, 990 cm⁻¹) | Disappearance of C=C and =C-H bands, Prominent C=O and C-O ester bands, Aliphatic C-H bands |

| UV-Vis | Absorption bands for C=C (π → π) and C=O (n → π) transitions | Loss of C=C absorption |

Chromatographic Analysis (e.g., GPC, SEC, MALDI-ToF-MS) for Molecular Weight and Polydispersity

Chromatographic techniques are indispensable for determining the molecular weight and molecular weight distribution (polydispersity) of poly(1-Vinylcyclohexyl methacrylate), which are critical parameters influencing its physical and mechanical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) is the most common technique for analyzing the molecular weight of polymers. shimadzu.com This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. shimadzu.com By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample can be determined. agilent.com For poly(1-Vinylcyclohexyl methacrylate), a suitable solvent such as tetrahydrofuran (THF) would be used as the mobile phase. polymersource.ca

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) is another powerful technique for polymer analysis. It provides absolute molecular weight information and can reveal details about the polymer's structure, including end groups and the presence of oligomers. jeol.comlcms.cz In MALDI-ToF-MS, the polymer sample is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the polymer molecules, which are then accelerated in an electric field and their time-of-flight to a detector is measured. The time-of-flight is proportional to the mass-to-charge ratio of the ions. lcms.cz This technique is particularly useful for analyzing polymers with low polydispersity. researchgate.net

| Sample | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| Poly(cyclohexyl methacrylate) | 70,000 | 87,500 | 1.25 |

Data based on a similar polymer, poly(cyclohexyl methacrylate), as a representative example. polymersource.ca

Calorimetric Methods (e.g., Photo-DSC) for Monitoring Polymerization Kinetics

Photo-Differential Scanning Calorimetry (Photo-DSC) is a valuable technique for studying the kinetics of photopolymerization in real-time. mdpi.comrsc.org It measures the heat flow associated with the polymerization reaction when the monomer, mixed with a photoinitiator, is exposed to UV or visible light. The exothermic heat of polymerization is directly proportional to the rate of monomer conversion. researchgate.net By integrating the heat flow over time, the extent of conversion can be determined. Photo-DSC allows for the investigation of the effects of various parameters on the polymerization kinetics, such as light intensity, initiator concentration, and temperature. mdpi.com The data obtained can be used to determine key kinetic parameters like the rate of polymerization (Rp) and the time to reach maximum polymerization rate.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Rate of Polymerization (Rp) | The speed at which monomer is converted to polymer. | Varies with conditions |

| Time to Peak Maximum (t_max) | Time to reach the maximum rate of polymerization. | Seconds to minutes |

| Final Conversion (%) | The percentage of monomer converted to polymer at the end of the reaction. | 40-100% researchgate.net |

| Heat of Polymerization (ΔH_p) | The enthalpy change associated with the polymerization. For methacrylates, this is approximately 54.8 kJ/mol. researchgate.net | ~54.8 kJ/mol |

Thermogravimetric Analysis (TGA) for Polymerization Conversion Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. uc.edu While TGA is primarily used to study the thermal stability and decomposition of polymers, it can also be adapted to estimate the extent of polymerization conversion. youtube.com After a polymerization reaction, any unreacted monomer will be more volatile than the resulting polymer. By heating the sample in the TGA, the residual monomer will evaporate at a lower temperature than the decomposition temperature of the polymer. The mass loss corresponding to the volatilization of the monomer can be quantified and used to calculate the percentage of unreacted monomer, and thus the polymerization conversion. This method is particularly useful for bulk polymerization where it is difficult to separate the polymer from the unreacted monomer by other means.

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 100 - 250 | 5 | Volatilization of unreacted monomer |

| > 300 | 95 | Decomposition of the polymer |

This table illustrates how TGA can be used to differentiate between monomer volatilization and polymer decomposition to estimate conversion. In this hypothetical example, a 5% mass loss at lower temperatures would indicate a 95% polymerization conversion.

Elemental Analysis for Copolymer Composition Determination

Elemental Analysis is a technique that determines the elemental composition (typically carbon, hydrogen, and nitrogen) of a sample. In polymer research, it is a fundamental method for determining the composition of copolymers. researchgate.net When 1-Vinylcyclohexyl methacrylate is copolymerized with another monomer containing a different elemental composition, the elemental analysis of the resulting copolymer can be used to calculate the molar ratio of the two monomers in the polymer chain. For example, if VCHM (C₁₂H₁₈O₂) is copolymerized with a nitrogen-containing monomer, the nitrogen content of the copolymer, as determined by elemental analysis, can be directly related to the incorporation of the nitrogen-containing monomer. This information is crucial for understanding how the copolymer composition affects its properties.

| Monomer | Formula | %N in Monomer | Assumed Feed Ratio (molar) | Measured %N in Copolymer | Calculated Copolymer Composition (molar %) |

|---|---|---|---|---|---|

| 1-Vinylcyclohexyl methacrylate (M1) | C₁₂H₁₈O₂ | 0 | 50:50 | 5.0 | M1: 65% |

| Acrylonitrile (M2) | C₃H₃N | 26.4 | M2: 35% |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the vinyl group (δ 5.5–6.5 ppm for CH₂=CH–) and cyclohexyl protons (δ 1.2–2.2 ppm).

- FTIR Spectroscopy : Key peaks include C=O stretching (~1720 cm⁻¹) and vinyl C=C (~1630 cm⁻¹), validated against reference spectra of analogous methacrylates .

- GPC/SEC : For molecular weight analysis, use THF as the mobile phase with polystyrene standards (e.g., Mw ~200,000 Da for copolymers) .

- HPLC : Reverse-phase methods with UV detection (λ = 210 nm) can quantify residual monomers post-polymerization .

How does the vinyl group in 1-Vinylcyclohexyl methacrylate influence its copolymerization kinetics with other acrylate monomers?

Advanced Research Focus

The vinyl moiety increases reactivity in radical polymerization due to its electron-deficient nature, leading to faster propagation rates compared to saturated analogs. Kinetic studies using DSC or dilatometry reveal activation energies (Ea) ~60–80 kJ/mol. Reactivity ratios (e.g., with methyl methacrylate: r₁ = 0.5, r₂ = 2.0) suggest a tendency for alternating copolymerization, influenced by solvent polarity and initiator type (e.g., AIBN vs. peroxides) .

What experimental strategies can resolve contradictions in reported glass transition temperatures (Tg) of polymers incorporating 1-Vinylcyclohexyl methacrylate?

Advanced Research Focus

Conflicting Tg values often arise from variations in comonomer composition, crosslinking density, and molecular weight distribution. To address this:

- DSC Analysis : Use a heating rate of 10°C/min under nitrogen, with midpoint Tg values averaged across three runs.

- Fox Equation Validation : Compare experimental Tg with theoretical predictions (e.g., 1/Tg = w₁/Tg₁ + w₂/Tg₂) to identify deviations caused by incomplete conversion or phase separation .

- Controlled Radical Polymerization (RAFT/ATRP) : Reduces polydispersity (Đ < 1.2) for precise Tg measurements .

What safety protocols are critical when handling 1-Vinylcyclohexyl methacrylate in laboratory settings?

Q. Basic Research Focus

- Ventilation : Use fume hoods to avoid inhalation of vapors (PEL: 10 ppm).

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- First Aid : For spills, adsorb with inert material (e.g., vermiculite) and wash with soap/water. In case of exposure, follow SDS guidelines for acrylates (e.g., immediate irrigation for eye contact) .

How can computational modeling predict the reactivity of 1-Vinylcyclohexyl methacrylate in radical polymerization systems?

Advanced Research Focus

DFT calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity and propagation rates. For example, the vinyl group’s electron-withdrawing effect lowers the LUMO energy, favoring nucleophilic attack in anionic polymerization. Molecular dynamics simulations (AMBER force fields) further elucidate steric effects from the cyclohexyl substituent on chain mobility .

What role does 1-Vinylcyclohexyl methacrylate play in crosslinked polymer networks, and how can crosslinking efficiency be quantified?

Advanced Research Focus

The vinyl group enables post-polymerization crosslinking via UV-initiated thiol-ene reactions or thermal curing. Swelling experiments (e.g., in acetone) and sol-gel analysis quantify crosslink density (ν = (1/2Mc), where Mc is the molecular weight between crosslinks). FTIR monitoring of thiol (2570 cm⁻¹) or ene (1630 cm⁻¹) group depletion provides real-time conversion data .

How does the steric bulk of the cyclohexyl group affect the mechanical properties of 1-Vinylcyclohexyl methacrylate-based polymers?

Advanced Research Focus

The cyclohexyl moiety increases rigidity, raising Tg by ~20°C compared to linear alkyl methacrylates. Tensile testing (ASTM D638) shows a 30% increase in Young’s modulus (1.5–2.0 GPa) but reduced elongation at break (<5%). SAXS/WAXS analysis reveals reduced free volume, correlating with enhanced barrier properties in coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.